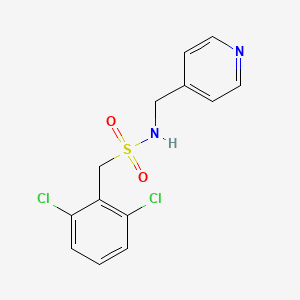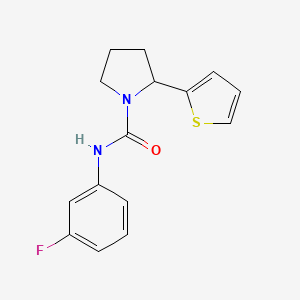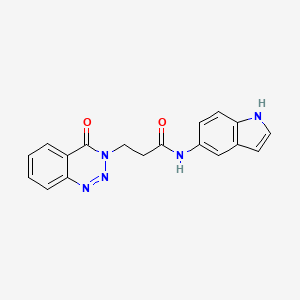
1-(2,6-dichlorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide
説明
1-(2,6-dichlorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide, commonly known as DPCPX, is a chemical compound that belongs to the xanthine family. It is a selective antagonist for the adenosine A1 receptor and has been widely used in scientific research to understand the role of adenosine receptors in various physiological and pathological conditions.
作用機序
DPCPX selectively blocks the adenosine A1 receptor by binding to its allosteric site. Adenosine A1 receptors are G protein-coupled receptors that are coupled to the inhibitory G protein Gi. Upon activation, the adenosine A1 receptor inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cAMP levels. DPCPX, by blocking the adenosine A1 receptor, prevents the inhibitory effect of adenosine on adenylate cyclase and leads to an increase in intracellular cAMP levels.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects in animal models of diseases. In a rat model of Parkinson's disease, DPCPX was found to improve motor function and reduce the loss of dopaminergic neurons in the substantia nigra. In a mouse model of epilepsy, DPCPX was found to reduce the severity and duration of seizures. In a rat model of ischemia-reperfusion injury, DPCPX was found to reduce the infarct size and improve cardiac function.
実験室実験の利点と制限
DPCPX has several advantages for lab experiments. It is a selective antagonist for the adenosine A1 receptor, which allows researchers to study the effects of adenosine A1 receptor blockade without affecting other adenosine receptors. It is also a potent antagonist, which allows researchers to use lower concentrations of the compound. However, DPCPX has some limitations as well. It has a low solubility in water, which makes it difficult to use in aqueous solutions. It also has a short half-life, which requires frequent dosing in animal experiments.
将来の方向性
There are several future directions for the use of DPCPX in scientific research. One direction is to study the effects of adenosine A1 receptor blockade in other animal models of diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective adenosine A1 receptor antagonists that have better pharmacokinetic properties. Finally, the use of DPCPX in clinical trials for the treatment of various diseases should be explored further.
科学的研究の応用
DPCPX has been extensively used in scientific research to understand the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine receptors are widely distributed in the body and play a crucial role in regulating various physiological functions such as cardiovascular, respiratory, and immune functions. DPCPX, being a selective antagonist for the adenosine A1 receptor, has been used to study the effects of adenosine A1 receptor blockade in various animal models of diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury.
特性
IUPAC Name |
1-(2,6-dichlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-12-2-1-3-13(15)11(12)9-20(18,19)17-8-10-4-6-16-7-5-10/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJSVWVIHKUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NCC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4752308.png)

![4'-chloro-1,1''-dimethyl-1'-[(4-nitrophenyl)sulfonyl]-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4752320.png)
![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4752328.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4752336.png)

![N-(3-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4752344.png)
![4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate](/img/structure/B4752347.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide](/img/structure/B4752355.png)
![N-[(butylamino)carbonyl]-2,4,6-trichloronicotinamide](/img/structure/B4752371.png)

![ethyl 4-[({2-[(4-nitrophenyl)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4752387.png)
![N-(aminocarbonyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4752392.png)